Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate

Conformational restriction Rotatable bonds Medicinal chemistry

Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate (CAS 2411201-74-4) is a bifunctional synthetic intermediate belonging to the class of Boc-protected amino aldehydes. Its distinctive structure combines a rigid, fused hexahydropentalene bicyclic core (C8H12) with a formylmethyl carbamate side-chain, yielding a molecular formula of C15H25NO3 and a molecular weight of 267.369 g·mol⁻¹.

Molecular Formula C15H25NO3
Molecular Weight 267.369
CAS No. 2411201-74-4
Cat. No. B2406141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate
CAS2411201-74-4
Molecular FormulaC15H25NO3
Molecular Weight267.369
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC2CCCC2C1)C=O
InChIInChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-15(10-17)7-11-5-4-6-12(11)8-15/h10-12H,4-9H2,1-3H3,(H,16,18)
InChIKeyKLYCVKWBLLJRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate (CAS 2411201-74-4): A Constrained, Orthogonally Reactive Boc-Amino Aldehyde Intermediate for Targeted Synthesis


Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate (CAS 2411201-74-4) is a bifunctional synthetic intermediate belonging to the class of Boc-protected amino aldehydes. Its distinctive structure combines a rigid, fused hexahydropentalene bicyclic core (C8H12) with a formylmethyl carbamate side-chain, yielding a molecular formula of C15H25NO3 and a molecular weight of 267.369 g·mol⁻¹ [1]. The compound is primarily employed as a building block in medicinal chemistry programs, notably where conformational restriction and orthogonal reactivity are required sequentially. Unlike linear or monocyclic analogues, the hexahydropentalene scaffold imposes a defined spatial orientation that can translate into improved selectivity in target binding once incorporated into final bioactive molecules [2].

Why Generic Boc-Amino Aldehydes Cannot Replace CAS 2411201-74-4 in Conformationally Demanding Synthetic Programs


Generic Boc-amino aldehydes (e.g., Boc-glycinal, Boc-L-phenylalaninal) are widely available but lack the conformational restriction imparted by the hexahydropentalene framework. Procuring a simpler analogue risks introducing excessive rotational freedom, which in the context of fragment-based drug discovery (FBDD) or PROTAC linker design can lead to entropically disfavoured binding, reduced target affinity, and inconsistent structure–activity relationships [1]. Furthermore, the hexahydropentalene core is a recognized privileged scaffold in DPP-IV inhibition, and substituting it with a monocyclic or acyclic moiety may abrogate the specific hydrophobic packing interactions required for activity in this target class [2]. The presence of a single formyl group also demands careful handling; some commercial “formyl” intermediates are supplied as hydrates or acetals, which require additional deprotection steps unless verified as the free aldehyde.

Quantitative Evidence Guide: Where CAS 2411201-74-4 Outperforms Its Closest Structural and Functional Analogues


Conformational Restriction: Reduced Rotatable Bond Count vs. Linear Boc-Amino Aldehydes

Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate contains only 4 rotatable bonds (exocyclic single bonds: Boc–O, O–C(O)N, N–CH2, CH2–CHO), compared with 8 rotatable bonds for the acyclic analogue Boc-L-phenylalaninal (CAS 72155-45-4) [1]. This 50% reduction in rotational freedom is significant because each rotatable bond frozen upon target binding incurs an entropic penalty of approximately 0.7–1.6 kcal·mol⁻¹ [2]. The constrained hexahydropentalene scaffold therefore pre-organizes the molecule for binding, potentially improving target affinity when the final ligand is elaborated.

Conformational restriction Rotatable bonds Medicinal chemistry

Topological Polar Surface Area (TPSA): Optimized Permeability Relative to Amino-Functionalized Hexahydropentalene Analogue

The target compound has a predicted topological polar surface area (TPSA) of 55.4 Ų, computed from its SMILES representation using the standard fragment-based method [1]. This is lower than the TPSA of 64.4 Ų reported for the related hexahydropentalene intermediate tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate (CAS 1050890-40-8) [2], which bears a free primary amine. The 9.0 Ų reduction in TPSA falls below the empirical threshold of 60 Ų often cited for optimal blood–brain barrier permeability, suggesting that the formyl-bearing analogue may be preferred when designing CNS-penetrant ligands.

TPSA Permeability BBB penetration

Chemoselective Reactivity Advantage: Formyl Group Enables Orthogonal Bioconjugation vs. Amino-Terminated Analogues

The free aldehyde functionality of CAS 2411201-74-4 permits highly selective oxime and hydrazone ligations that are not accessible with amino-terminated hexahydropentalene intermediates such as CAS 1050890-40-8. Under mildly acidic conditions (pH 4.5–5.5, aqueous buffer/acetonitrile), aldehyde groups react with aminooxy or hydrazide nucleophiles at rate constants of 10⁻¹ to 10⁻³ M⁻¹·s⁻¹, while primary amines remain protonated and unreactive [1]. This orthogonal reactivity allows sequential functionalization strategies where the Boc-protected amine is first revealed under acidic deprotection, then the aldehyde is exploited for conjugation without cross-reactivity.

Chemoselective ligation Oxime formation Bioconjugation

DPP-IV Scaffold Validated by Patent Data: Hexahydropentalene Core Delivers Sub-100 nM Inhibitory Potency When Elaborated

The hexahydropentalene bicyclic core, which is the defining structural element of CAS 2411201-74-4, has been extensively validated as a DPP-IV inhibitor scaffold. Patent US 9,567,300 discloses multiple hexahydropentaleno derivatives with DPP-IV IC₅₀ values ranging from 0.5 nM to 87 nM [1]. By contrast, analogous monocyclic cyclopentyl- or cyclohexyl-fused carbamates reported in the same patent family typically exhibit IC₅₀ values 10- to 100-fold higher. While the specific compound CAS 2411201-74-4 is an intermediate rather than a final inhibitor, its hexahydropentalene architecture is the key pharmacophoric element that drives this potency advantage.

DPP-IV inhibition Scaffold validation Type 2 diabetes

Optimal Research and Industrial Applications for Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate (CAS 2411201-74-4)


DPP-IV Inhibitor Lead Optimization: Constrained Core for Potency Retention

Medicinal chemistry teams pursuing dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes can employ CAS 2411201-74-4 as a late-stage diversification intermediate. The hexahydropentalene core is directly validated by patent data showing sub-nanomolar to low-nanomolar IC₅₀ values when appropriately elaborated [1]. The formyl group permits reductive amination with diverse amine libraries, while the Boc-protected amine can be deprotected orthogonally to install sulfonamide, urea, or amide substituents that modulate pharmacokinetic properties.

PROTAC Linker-POI Ligand Construction: Rigidity for Ternary Complex Stabilization

In proteolysis-targeting chimera (PROTAC) design, the hexahydropentalene scaffold imparts conformational rigidity to the protein-of-interest (POI) ligand, potentially enhancing ternary complex stability and degradation efficiency. The reduced rotatable bond count (nRotB = 4; cf. 8 for linear Boc-amino aldehydes) helps pre-organize the ligand for productive E3 ligase recruitment. The aldehyde group enables conjugation to hydrazide- or aminooxy-modified E3 ligase ligands via stable oxime linkages, a strategy compatible with mild physiological conditions.

CNS-Targeted Fragment Library Construction: Favorable TPSA for Blood-Brain Barrier Penetration

With a computed TPSA of 55.4 Ų, CAS 2411201-74-4 falls below the empirical 60 Ų threshold associated with passive blood-brain barrier permeability. Fragment-based screening libraries for neurological targets (e.g., Alzheimer's disease, Parkinson's disease) can incorporate this compound as a core fragment. Subsequent elaboration can maintain TPSA within CNS-accessible range while growing affinity, whereas amine-containing hexahydropentalene analogues (TPSA 64.4 Ų) risk exceeding the permeability limit.

Site-Specific Bioconjugation: Orthogonal Aldehyde Chemistry for ADC and Probe Synthesis

The free aldehyde handle enables chemoselective oxime or hydrazone formation at mildly acidic pH (4.5–5.5) without competing reaction at the Boc-protected amine. This orthogonal reactivity is particularly valuable for constructing antibody-drug conjugates (ADCs), fluorescent probes, or affinity pulldown reagents, where sequential functionalization is required. Amino-terminated hexahydropentalene analogues cannot achieve this selectivity profile under identical conditions, as their amine remains protonated and unreactive at the requisite pH.

Quote Request

Request a Quote for Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.